molecular formula C7H14O3 B8789927 (R)-2-hydroxy-4,4-dimethylpentanoic acid CAS No. 114990-91-9

(R)-2-hydroxy-4,4-dimethylpentanoic acid

Cat. No. B8789927
CAS RN: 114990-91-9
M. Wt: 146.18 g/mol
InChI Key: OPBFFNZNNJKRCS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-hydroxy-4,4-dimethylpentanoic acid is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-hydroxy-4,4-dimethylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-hydroxy-4,4-dimethylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

114990-91-9

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(2R)-2-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H14O3/c1-7(2,3)4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m1/s1

InChI Key

OPBFFNZNNJKRCS-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)C[C@H](C(=O)O)O

Canonical SMILES

CC(C)(C)CC(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

805 mg (5.54 mmol) of 4-methylleucine (racemate) were initially charged in 11 ml of sulphuric acid (1M) and cooled to 0° C. 2.30 g (33.3 mmol) of sodium nitrite as a solution in 6.5 ml of water were then slowly added dropwise over a period of 90 min. The solution was stirred at RT for another 24 h. The mixture was carefully diluted with 10 ml of water and the aqueous phase was extracted five times with 10 ml of methyl tert-butyl ether. The combined organic phases were washed with 25 ml of saturated aqueous sodium chloride solution, dried over sodium sulphate and filtered, and the solvent was removed under reduced pressure. The crude product was used for the next step without further purification. Yield: 667 mg (82% of theory)
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of (±)-4,4-dimethyl-2-hydroxypentanoic acid (f) (40.0 g, 0.274 mol) is prepared in acetyl chloride (70.0 mL, 0.984 mol) and stirred at room temperature for 2 hours. The solution is concentrated (40° C., 20 mm Hg), the residue dissolved in dichloromethane (300 mL), and treated sequentially with oxalyl chloride (30.0 mL, 0.344 mol) and dimethylformamide (0.2 mL, 3 mmol). After stirring overnight at room temperature, the solution is concentrated (40° C., 20 mm Hg), stirred in dichloromethane (400 mL), and treated with N,N-diisopropylethylamine (120 mL, 0.689 mol), dimethylaminopyridine (0.50 g, 4.1 mmol), and (R)-(−)-4-phenyl-2-oxazolidinone (50.0 g, 0.306 mol), resulting in a gentle reflux. After stirring overnight at room temperature, the mixture is washed with hydrochloric acid (1 N, 2×500 mL). The aqueous layer is extracted with dichloromethane (100 mL) and the organic layers are washed with sodium chloride (saturated aqueous, 200 mL), dried (magnesium sulfate), filtered, and the filtrate evaporated (40° C., 20 mm Hg) to provide 100 g of the crude diastereomers as a paste. The paste is divided into two 50 g portions and chromatographed on silica gel [1 kg, 100 mm column, 4:1:1 tert-butyl methyl ether/dichloromethane/hexanes] to provide 42.5 g of oxizolidinone (h) as a colorless solid (47%). An analytical sample is prepared by recrystallizing 0.78 g from 40 mL of 1:1 tBuOMe/hexanes to afford 0.61 g of pure (h) as white needles.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
[Compound]
Name
two
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Yield
47%

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